tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate
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Overview
Description
tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate typically involves multiple steps One common approach is to start with the preparation of the oxadiazole ring, followed by its attachment to a cyclohexyl moietyReaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as crystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it valuable in understanding biological processes at the molecular level .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mechanism of Action
The mechanism of action of tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, modulating their activity. The carbamate group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Uniqueness
tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.
Properties
Molecular Formula |
C17H29N3O4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
tert-butyl N-[4-hydroxy-4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C17H29N3O4/c1-11(2)14-19-13(24-20-14)10-17(22)8-6-12(7-9-17)18-15(21)23-16(3,4)5/h11-12,22H,6-10H2,1-5H3,(H,18,21) |
InChI Key |
BBUXRQLNDDNULX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC2(CCC(CC2)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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